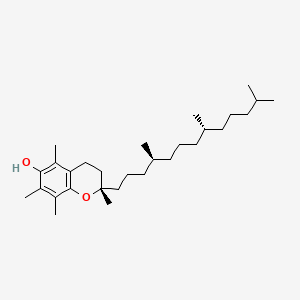

(S,S,R)-alpha-Tocopherol

描述

(S,S,R)-alpha-Tocopherol, commonly known as a form of Vitamin E, is a naturally occurring compound with significant antioxidant properties. It is one of the eight forms of tocopherols and tocotrienols, which are collectively known as Vitamin E. This compound is essential for various biological functions, including protecting cell membranes from oxidative damage.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,S,R)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a Friedel-Crafts alkylation mechanism. The reaction conditions often include temperatures ranging from 50°C to 100°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization and distillation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(S,S,R)-alpha-Tocopherol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to tocopheryl quinone.

Reduction: It can be reduced back to its active form from tocopheryl quinone.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions typically involve nucleophiles like halides or alkoxides in the presence of a base.

Major Products

Oxidation: Tocopheryl quinone.

Reduction: Regeneration of this compound.

Substitution: Various substituted tocopherol derivatives.

科学研究应用

(S,S,R)-alpha-Tocopherol has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying antioxidant mechanisms.

Biology: Investigated for its role in cellular protection and signaling.

Medicine: Explored for its potential in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Industry: Utilized in the formulation of dietary supplements, cosmetics, and food preservatives due to its antioxidant properties.

作用机制

The primary mechanism by which (S,S,R)-alpha-Tocopherol exerts its effects is through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The compound interacts with lipid radicals in cell membranes, converting them into more stable products and preventing lipid peroxidation. Molecular targets include various enzymes and signaling pathways involved in oxidative stress response.

相似化合物的比较

Similar Compounds

- Beta-Tocopherol

- Gamma-Tocopherol

- Delta-Tocopherol

- Tocotrienols

Comparison

(S,S,R)-alpha-Tocopherol is unique among its counterparts due to its higher bioavailability and potency as an antioxidant. While other tocopherols and tocotrienols also exhibit antioxidant properties, this compound is often preferred in research and industrial applications for its superior efficacy in protecting against oxidative damage.

生物活性

(S,S,R)-alpha-Tocopherol is a stereoisomer of vitamin E, recognized for its significant biological activities, particularly as an antioxidant. This article explores its biological activity through various mechanisms, including its effects on cellular processes, its role in disease prevention, and relevant case studies.

Overview of Alpha-Tocopherol

Alpha-tocopherol is a fat-soluble vitamin that plays a crucial role in protecting cells from oxidative damage. It exists in several stereoisomeric forms, with this compound being one of the synthetic variants. Natural forms, particularly RRR-alpha-tocopherol, exhibit higher biological activity compared to synthetic forms due to better absorption and retention in the body .

Alpha-tocopherol functions primarily as an antioxidant , scavenging free radicals and preventing lipid peroxidation in cell membranes. The mechanism involves donating a hydrogen atom to free radicals, thereby neutralizing them and reducing oxidative stress . Additionally, alpha-tocopherol influences various signaling pathways involved in inflammation and immune response, contributing to its anti-inflammatory properties .

Biological Activities and Health Implications

-

Antioxidant Activity :

- Alpha-tocopherol is recognized for its ability to protect cells from oxidative damage, which is linked to chronic diseases such as cardiovascular disease and cancer .

- It has been shown to reduce markers of oxidative stress, such as F2-isoprostanes and C-reactive protein (CRP), indicating a protective effect against atherogenesis .

-

Antiproliferative Effects :

- Studies have demonstrated that alpha-tocopherol can inhibit the proliferation of certain cancer cell lines. For instance, it has been shown to reduce the growth of retinal pigment epithelial cells, suggesting potential applications in treating proliferative vitreoretinopathy .

- A clinical trial involving patients with head and neck cancer indicated that while alpha-tocopherol was administered during radiation therapy, it unexpectedly correlated with a higher incidence of second primary cancers .

- Neuroprotective Effects :

- Cardiovascular Health :

Table 1: Summary of Key Studies on this compound

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Majon et al. (2009) | Human RPE Cells | 100 µM alpha-tocopherol | Inhibition of cell proliferation without cytotoxicity |

| Randomized Controlled Trial (2006) | Patients with CAD | 1200 IU/d alpha-tocopherol vs. placebo | Significant reduction in CRP and urinary F2-isoprostanes; no change in carotid IMT |

| Head and Neck Cancer Study (2005) | 540 patients undergoing radiation | 400 IU/d alpha-tocopherol | Higher incidence of secondary cancers observed |

Comparative Biological Activity

Research indicates that the biological activity of various tocopherols differs significantly based on their stereochemistry. The following table summarizes the relative biological activities of different tocopherols based on the rat resorption-gestation test:

Table 2: Relative Biological Activity of Tocopherols

| Tocopherol Type | Relative Activity (%) |

|---|---|

| RRR-alpha-tocopherol | 100% |

| RRS-alpha-tocopherol | 90% |

| RSS-alpha-tocopherol | 73% |

| SSS-alpha-tocopherol | 60% |

| RSR-alpha-tocopherol | 57% |

| SRS-alpha-tocopherol | 37% |

| SRR-alpha-tocopherol | 31% |

| SSR-alpha-tocopherol | 21% |

属性

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4S,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-BXOOBUKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。